5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride

Description

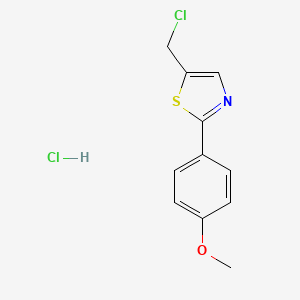

Chemical Structure: This compound consists of a thiazole core substituted with a chloromethyl group at position 5 and a 4-methoxyphenyl group at position 2, with a hydrochloride counterion (Fig. 1). Molecular Formula: C₁₂H₁₁Cl₂N₀S·HCl (MW = 276.18) . CAS Number: 921061-58-7 . Purity: Typically ≥95% as a commercial reagent .

Properties

IUPAC Name |

5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS.ClH/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11;/h2-5,7H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUAVNIIWRBODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(S2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthetic approach typically involves:

- Formation of a suitable thiazole ring precursor with the 4-methoxyphenyl substituent.

- Introduction of the chloromethyl group at the 5-position.

- Conversion to the hydrochloride salt form.

Two main preparative routes emerge from the literature:

- Direct chlorination of an isothiocyanato-chloropropene intermediate to form the chloromethylthiazole hydrochloride.

- Stepwise synthesis via thiocyanate intermediates followed by ring closure and chlorination.

Preparation of 2-Chloro-5-chloromethylthiazole Hydrochloride Intermediate

A key intermediate in the synthesis of the target compound is 2-chloro-5-chloromethylthiazole hydrochloride. A patented method describes the preparation as follows:

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Add 1-isothiocyanic acid base-2-chloro-2-propene to an organic solvent | Temperature 25-40°C | Starting mixture for chlorination |

| 2 | Slowly pass chlorine gas into the mixture | 25-40°C, 2-3 hours | Formation of chloromethylthiazole hydrochloride |

| 3 | Stir the reaction mixture for 3-12 hours at same temperature | 25-40°C | Complete conversion |

| 4 | Centrifuge and mechanically reuse filtrate | Ambient | Separation of solid product |

| 5 | Wash filter cake with 10% sodium bicarbonate aqueous solution to pH 4-6 | Ambient | Purification and isolation of pure product |

- Organic solvents used: 1,2-ethylene dichloride, methylene dichloride, or acetonitrile.

- Molar ratio of 1-isothiocyanic acid base-2-chloro-2-propene to chlorine: 1:1 to 1:1.1.

- Mass ratio of starting material to solvent: 1:1.3 to 1:5.

Performance data from embodiments:

| Embodiment | Starting Material (g) | Solvent (g) | Chlorine (g) | Reaction Time (h) | Yield (%) | Purity (%) | Product (g) |

|---|---|---|---|---|---|---|---|

| 3 | 150 | 300 (methylene dichloride) | 87.8 | 5 (2h chlorine + 3h stirring) | 88.5 | 99.7 | 167 |

| 4 | 150 | Filtrate from Embodiment 2 | 87.8 | 5 | 95.5 | 99.7 | 180.4 |

This method avoids high-temperature steps, reducing decomposition and improving yield and quality.

Alternative Preparation via Thiocyanate and Isomerization Route

Another documented approach involves:

- Reacting sodium thiocyanate with 2,3-dichloropropene in toluene to form 1-thiocyano-2-chloropropene.

- High-temperature isomerization (80°C reflux followed by 120°C heating) converts this to 1-isothiocyanato-2-chloropropene.

- Subsequent reaction with sulfuryl chloride in solvent forms 2-chloro-5-chloromethylthiazole.

- Purification steps follow to isolate the hydrochloride salt.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sodium thiocyanate + 2,3-dichloropropene in toluene, reflux 80°C 4h + 120°C 3h | Formation of isothiocyanato intermediate | 81.3 | 93 |

| Reaction with sulfuryl chloride | Chlorination to chloromethylthiazole | Not specified | Not specified |

This method addresses issues of low yield and air pollution by simplifying reaction steps and reducing losses.

Incorporation of 4-Methoxyphenyl Substituent

While direct literature on the preparation of 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride is limited, the general synthetic route for 2-substituted thiazoles involves:

- Starting from appropriately substituted α-haloketones or α-haloaldehydes bearing the 4-methoxyphenyl group.

- Reaction with thiourea or related reagents to form the thiazole ring.

- Chloromethylation at the 5-position via chlorinating agents or chloromethylation reagents under controlled conditions.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid.

The chloromethylation step is critical and may be adapted from the above chlorination methods of isothiocyanato precursors.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Advantages | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1-isothiocyanic acid base-2-chloro-2-propene | Chlorine gas, organic solvent (methylene dichloride), 25-40°C | Mild conditions, high purity, no high temp | 88.5-95.5 | 99.7 | Reuse of filtrate reduces waste |

| 2 | Sodium thiocyanate + 2,3-dichloropropene | Toluene, reflux 80-120°C, sulfuryl chloride | Simplified steps, reduced pollution | ~81 | 93 | High temperature isomerization required |

| 3 | α-Haloketone with 4-methoxyphenyl substituent | Thiourea, chloromethylation agents, acid treatment | Direct substitution, adaptable | Not specified | Not specified | Requires optimization for substitution |

Research Findings and Practical Notes

- The chlorination of isothiocyanato precursors at moderate temperatures (25-40°C) avoids thermal decomposition and improves product stability.

- Washing with sodium bicarbonate solution to pH 4-6 effectively removes impurities and yields high-purity hydrochloride salts.

- Reuse of filtrate in the chlorination step enhances material economy.

- High-temperature isomerization routes require careful control to avoid side reactions and product degradation.

- Choice of solvent impacts reaction rate and product isolation; methylene dichloride and acetonitrile are preferred for their solvating properties and ease of removal.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions involve replacing the chloromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Derivatives with different functional groups replacing the chloromethyl group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with chloromethyl groups. The compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which help confirm the molecular structure and purity of the synthesized product .

Biological Activities

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar thiazole structures show moderate to high anticancer activity against various cancer cell lines, including liver carcinoma . The structure-activity relationship studies reveal that modifications to the thiazole ring can enhance anticancer efficacy, making it a valuable scaffold for drug development.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, derivatives of thiazoles have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Compounds similar to this compound have demonstrated selectivity towards CDK9, indicating their potential as therapeutic agents in treating cancers characterized by dysregulated CDK activity .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives highlights the importance of substituents on the thiazole ring and their impact on biological activity. Modifications at specific positions on the thiazole ring can lead to increased potency against cancer cell lines. For instance, substituents such as methoxy groups at the para position of phenyl rings have been associated with enhanced biological activity .

Therapeutic Potential

Antitumor Agents

Given its promising anticancer activity, this compound is being explored as a potential antitumor agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth makes it a candidate for further development in oncology .

Multitarget Drug Development

The compound's structural versatility allows for the design of multitarget drugs that can simultaneously inhibit multiple pathways involved in cancer progression. This approach is particularly relevant in treating complex diseases where single-target therapies may not be sufficient .

Case Studies

-

Study on Anticancer Activity

A recent study evaluated a series of thiazole derivatives for their anticancer properties against liver carcinoma cell lines. The results indicated that compounds with chloromethyl substitutions exhibited significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin . -

Inhibition of CDK9

Research focusing on the inhibition of cyclin-dependent kinases revealed that certain thiazole derivatives showed nanomolar inhibition against CDK9, suggesting their potential use in targeted cancer therapies aimed at regulating cell cycle progression .

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

The position of substituents on the thiazole ring significantly impacts physicochemical properties and reactivity. Key isomers include:

Implications :

Heterocycle-Modified Analogs

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Structure : Benzothiazole core with chloro at position 5 and 4-MeO-Ph at position 2 .

- Key Data : Dihedral angle between benzothiazole and 4-MeO-Ph is 12.3°, indicating near-planar conformation .

Thiazolyl Hydrazone Derivatives (e.g., )

- Structure : Thiazole linked to hydrazone and furan groups .

- Activity : Antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC₅₀ = 125 µg/mL on MCF-7 cells) .

- Comparison : The chloromethyl group in the target compound could serve as a reactive site for synthesizing similar bioactive derivatives .

Solubility and Crystallization

Biological Activity

5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a chloromethyl group, along with a methoxy-substituted phenyl group. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various thiazole compounds, including this compound, possess activity against a range of bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for thiazole derivatives can vary significantly. For example, some derivatives have shown MIC values as low as 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium .

- Mechanism : The antimicrobial action is believed to be associated with the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Thiazoles have also been investigated for their anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

- Case Studies : In vitro studies have indicated that certain thiazole derivatives exhibit cytotoxicity against human lung adenocarcinoma (A549) cells, with IC50 values indicating significant potency .

- Mechanism : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division .

3. Antioxidant Activity

Antioxidant properties are another area where thiazole derivatives show promise. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, contributing to their potential therapeutic effects .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes.

- Cell Cycle Interference : By disrupting microtubule formation, it hinders the mitotic process in cancer cells.

- Oxidative Stress Modulation : Its antioxidant properties help mitigate oxidative stress, which is linked to various diseases.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural identity of 5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride?

- Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on characteristic peaks for the chloromethyl (–CH2Cl) and 4-methoxyphenyl groups. Infrared (IR) spectroscopy can identify functional groups like C–Cl (600–800 cm⁻¹) and C–S (thiazole ring, ~650 cm⁻¹). For crystallographic confirmation, single-crystal X-ray diffraction is recommended to resolve bond lengths and dihedral angles, as demonstrated for structurally similar benzothiazoles .

Q. What is a standard synthetic route for this compound?

- Methodology : A typical synthesis involves:

- Condensation of 2-amino-4-chlorobenzenethiol with 4-methoxybenzaldehyde in the presence of sodium metabisulfite.

- Refluxing in N,N-dimethylformamide (DMF) for 2 hours under controlled temperature.

- Monitoring reaction progress via Thin-Layer Chromatography (TLC) .

- Purification by recrystallization from ethanol to isolate the product .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Storage : Keep in airtight, light-resistant containers at 2–8°C.

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio). For example:

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Reaction Temp. | 80–120°C | 110°C |

| Catalyst (Na₂S₂O₅) | 0.1–0.3 g | 0.2 g |

| Reaction Time | 1–3 hours | 2 hours |

Q. How can computational chemistry aid in understanding the reactivity of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to map reaction pathways, such as nucleophilic substitution at the chloromethyl group.

- Simulate electrostatic potential surfaces to predict sites for electrophilic or nucleophilic attacks.

- Validate predictions with experimental kinetics data (e.g., Arrhenius plots for hydrolysis) .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Methodology :

- Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals.

- Compare experimental IR/Raman spectra with simulated spectra from computational tools (e.g., Gaussian).

- Replicate synthesis under controlled conditions to rule out impurities .

Q. What strategies are effective for studying the thermal stability of this compound?

- Methodology :

- Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Use differential scanning calorimetry (DSC) to identify phase transitions or exothermic events.

- Correlate stability with molecular structure (e.g., electron-withdrawing groups on the thiazole ring) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodology :

- Synthesize analogs with modifications at the chloromethyl or methoxyphenyl groups.

- Test biological activity (e.g., antimicrobial, anticancer) using standardized assays (e.g., MIC, MTT).

- Perform molecular docking to predict binding affinities with target proteins (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.